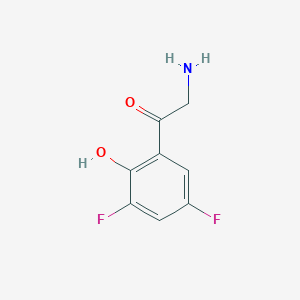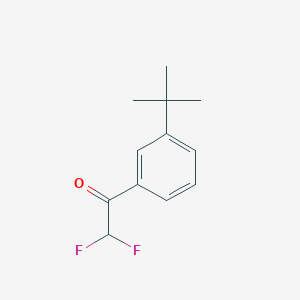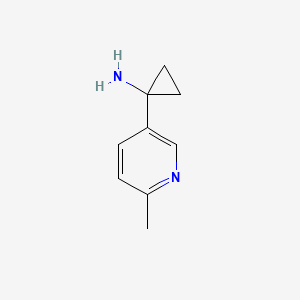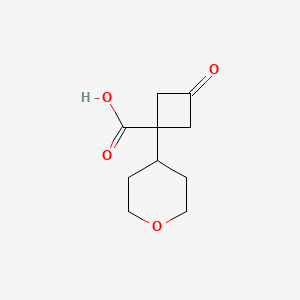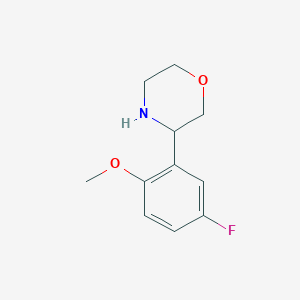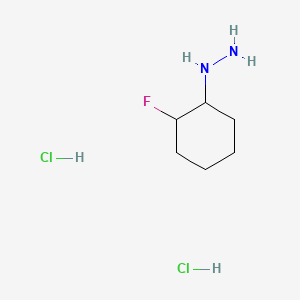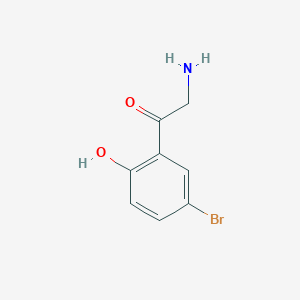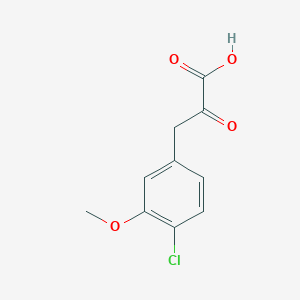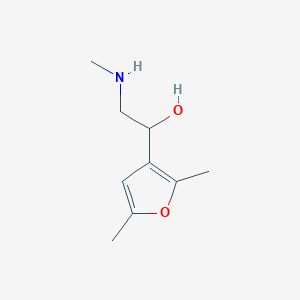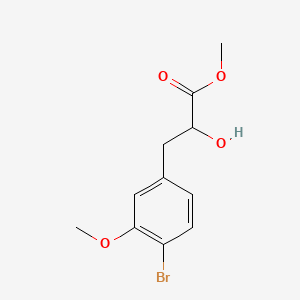
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromo-3-methoxyphenyl)acetate: Similar structure but with an acetate group instead of a hydroxypropanoate group.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a benzoate group instead of a hydroxypropanoate group.
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3 |
Clé InChI |
AOXQQHWRWYPUDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


